REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[CH2:7](Br)[CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[NH:16]1[C:24]2[C:19](=[CH:20][C:21]([OH:25])=[CH:22][CH:23]=2)[CH:18]=[N:17]1.[OH-].[Na+]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.CN(C)C=O.C(Cl)(Cl)Cl>[C:9]1([CH2:8][CH2:7][O:25][C:21]2[CH:20]=[C:19]3[C:24](=[CH:23][CH:22]=2)[NH:16][N:17]=[CH:18]3)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:0.1.2,5.6,7.8|
|
Name
|
|
Quantity
|
68 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.061 mL
|
Type
|
reactant
|
Smiles
|
C(CC1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
N1N=CC2=CC(=CC=C12)O
|
Name
|
|
Quantity
|
17 mg
|
Type
|
catalyst
|
Smiles
|
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removing the aqueous layer, water (3 ml)
|
Type
|
ADDITION
|
Details
|
was added to the organic layer
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
CUSTOM
|
Details
|
After removing the aqueous layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The organic layer dried
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate)
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCOC=1C=C2C=NNC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.4 mg | |
YIELD: PERCENTYIELD | 8% | |
YIELD: CALCULATEDPERCENTYIELD | 7.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |